
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is a synthetic compound that belongs to the class of azetidinones. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound has been shown to increase the levels of dopamine and acetylcholine, which are important neurotransmitters involved in cognitive function and movement control.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. The compound has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, studies have suggested that this compound may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone in lab experiments is its unique chemical structure. The compound has a thiazole ring and an azetidinone ring, which makes it an interesting target for chemical synthesis and drug discovery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
The potential applications of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone in scientific research are vast. Some possible future directions for research include:
1. Further investigation of the compound's mechanism of action and its effects on neurotransmitter systems in the brain.
2. Exploration of the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Development of new synthetic methods for this compound and related compounds.
4. Investigation of the compound's potential as an anti-inflammatory and analgesic agent in human clinical trials.
5. Study of the compound's pharmacokinetics and toxicology in animal models to assess its safety and efficacy.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and pharmacological properties make it an interesting target for drug discovery and therapeutic development. Further research is needed to fully understand the compound's mechanism of action and potential applications in human medicine.
Synthesis Methods
The synthesis of 1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone involves the reaction of 2-(m-tolyl)ethanone with thiazole-2-carboxylic acid. The reaction is catalyzed by triethylamine and 1,1'-carbonyldiimidazole, and the resulting product is purified by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
1-(3-(Thiazol-2-yloxy)azetidin-1-yl)-2-(m-tolyl)ethanone has been used in various scientific research studies due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-3-2-4-12(7-11)8-14(18)17-9-13(10-17)19-15-16-5-6-20-15/h2-7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLBYCDOBIIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

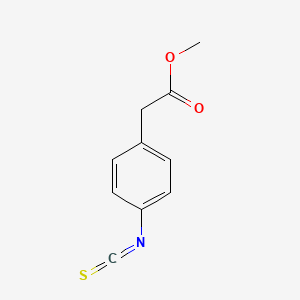
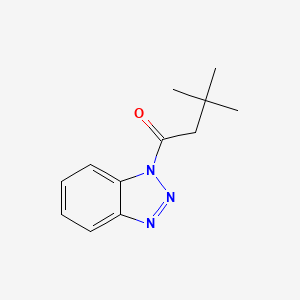
![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
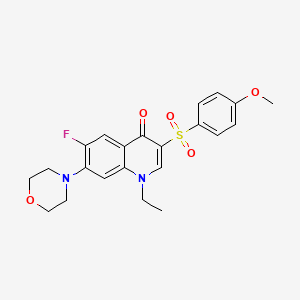
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2785598.png)
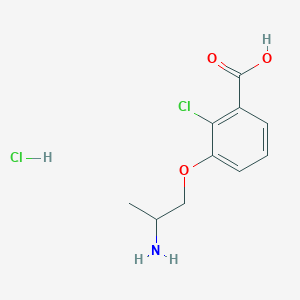
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)
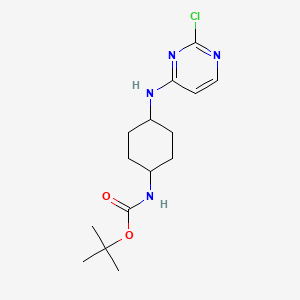

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
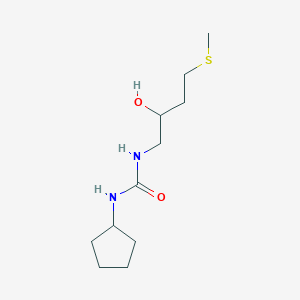
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
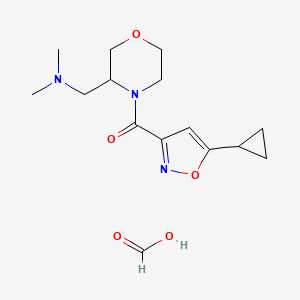
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)